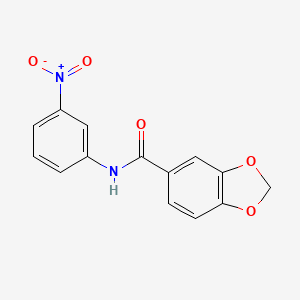

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide

Description

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide is an organic compound that features a nitrophenyl group attached to a benzodioxole ring system

Properties

IUPAC Name |

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-14(9-4-5-12-13(6-9)21-8-20-12)15-10-2-1-3-11(7-10)16(18)19/h1-7H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAPTJKMEMMXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-nitroaniline with 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-aminophenyl-1,3-benzodioxole-5-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the benzodioxole ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide exhibits properties that make it a candidate for therapeutic applications. The compound's structure suggests it may interact with biological targets involved in disease mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. Studies have shown that modifications of the benzodioxole structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Neuroprotective Effects

There is emerging evidence that compounds within this structural class may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

In material science, this compound's unique molecular structure allows for various applications.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as increased thermal stability .

Sensor Development

This compound has potential applications in the development of chemical sensors. Its ability to undergo specific reactions could be harnessed to create sensors capable of detecting environmental pollutants or biological markers .

Synthetic Pathways and Case Studies

The synthesis of this compound typically involves several steps, including the formation of the benzodioxole framework followed by the introduction of the nitrophenyl group and carboxamide functionality.

Synthetic Methodologies

Recent advancements have focused on catalyst-free reactions that simplify the synthesis process while maintaining high yields and purity levels. For instance, one study demonstrated an efficient method for synthesizing polysubstituted derivatives through heterocyclization reactions without the need for catalysts .

Case Study: Anticancer Activity

A notable case study investigated the anticancer properties of a related compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-nitrophenyl)-1,3-benzodioxole-5-carboxamide

- N-(2-nitrophenyl)-1,3-benzodioxole-5-carboxamide

- N-(3-nitrophenyl)-1,3-benzodioxole-4-carboxamide

Uniqueness

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the position of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.

Biological Activity

N-(3-nitrophenyl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Molecular Formula : C14H10N2O5

- Molecular Weight : Approximately 270.24 g/mol

- Functional Groups : Nitro group, carboxamide group, and a benzodioxole core.

The presence of the nitro group may influence the compound's reactivity and biological activity, making it a subject of interest in various studies.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

- Receptor Interaction : It may interact with various receptors involved in inflammatory responses or cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Key findings include:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against several human cancer cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.5 | Induction of apoptosis via caspase activation |

| A549 | 1.8 | Cell cycle arrest at G0/G1 phase |

| HeLa | 0.9 | Inhibition of Hsp27 and tubulin |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : The compound exhibited notable antibacterial activity against various strains of bacteria, including resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

- Cytokine Inhibition : It was found to significantly lower the production of pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease management .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Treatment : A study on its effect on breast cancer cells demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours.

- Bacterial Infections : In a model of bacterial infection, administration of the compound resulted in a significant decrease in bacterial load compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.